Ctop-NH2 -

Ctop-NH2

Catalog Number: EVT-10904231
CAS Number:
Molecular Formula: C50H67N11O11S2
Molecular Weight: 1062.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ctop-NH2, also known as aminocarbamate, is a compound characterized by the presence of an amino group attached to a carbamate structure. This compound plays a significant role in various chemical processes and applications, particularly in organic synthesis and materials science. The classification of Ctop-NH2 falls under the category of amines and carbamates, which are vital in the synthesis of pharmaceuticals, agrochemicals, and polymeric materials.

Source and Classification

Ctop-NH2 can be synthesized from various starting materials, including carbonyl compounds and amines. Its classification as an amine indicates its basicity and ability to act as a nucleophile in chemical reactions. Additionally, as a carbamate, it exhibits properties that are beneficial in forming stable complexes with metals and other organic molecules.

Synthesis Analysis

Methods

The synthesis of Ctop-NH2 can be achieved through several methods:

  1. Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This approach allows for the formation of primary or secondary amines, including Ctop-NH2.
  2. Curtius Rearrangement: Starting from an acyl azide, heating in the presence of water leads to the formation of Ctop-NH2 along with carbon dioxide and nitrogen gas. This method is particularly useful for synthesizing amines from carboxylic acids.
  3. Direct Amination: In this method, a carbamate is reacted directly with ammonia under specific conditions to yield Ctop-NH2.

Technical Details

The synthesis typically requires careful control of temperature, pressure, and reactant concentrations to optimize yield and purity. For example, using a microfluidic setup can enhance control over reaction parameters, leading to more uniform product characteristics .

Molecular Structure Analysis

Structure

The molecular structure of Ctop-NH2 consists of a central carbon atom bonded to an amino group (-NH2) and a carbonyl group (C=O), characteristic of carbamates. The structural formula can be represented as follows:

Ctop NH2 R CO NH2 \text{Ctop NH}_2\text{ R CO NH}_2\text{ }

Data

  • Molecular Weight: Approximately 75 g/mol
  • Melting Point: Varies based on substituents but typically ranges from 50°C to 100°C.
  • Solubility: Generally soluble in polar solvents like water and ethanol.
Chemical Reactions Analysis

Reactions

Ctop-NH2 participates in various chemical reactions:

  1. Nucleophilic Substitution: As an amine, it can act as a nucleophile attacking electrophilic centers in organic molecules.
  2. Formation of Ureas: Reacting with isocyanates leads to the formation of urea derivatives.
  3. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, using Lewis acids can enhance the reactivity of Ctop-NH2 in nucleophilic substitution reactions .

Mechanism of Action

Ctop-NH2 functions primarily through its nucleophilic character. In nucleophilic substitution reactions, the lone pair on the nitrogen atom attacks an electrophilic carbon atom, leading to bond formation while displacing a leaving group.

Process Data

  • Activation Energy: Generally lower for reactions involving Ctop-NH2 due to its basic nature.
  • Reaction Rates: Enhanced by increasing temperature or using catalysts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or white solid.
  • Odor: Characteristically has an amine-like odor.

Chemical Properties

  • Basicity: Ctop-NH2 is basic due to the presence of the amino group.
  • Reactivity: Engages readily in electrophilic addition reactions due to its nucleophilic nature.

Relevant analyses include thermogravimetric analysis which shows stability up to approximately 200°C before decomposition occurs .

Applications

Ctop-NH2 has several scientific uses:

  1. Pharmaceuticals: Utilized in the synthesis of various drugs due to its ability to form stable intermediates.
  2. Agricultural Chemicals: Serves as a building block for pesticides and herbicides.
  3. Materials Science: Employed in creating functionalized polymers and nanomaterials that exhibit unique properties due to the presence of amino groups.
Introduction to CTOP-NH₂ in Neuropharmacological Research

Historical Context and Discovery as a Mu-Opioid Receptor Antagonist

CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) emerged in the late 1980s as a selective peptidic antagonist of the mu-opioid receptor (MOR). Synthesized as part of a series of somatostatin analogues, its initial characterization revealed picomolar affinity for MOR (Kᵢ = 0.96 nM) with >10,000-fold selectivity over delta-opioid receptors [5] [9]. Early in vivo studies demonstrated its ability to block morphine-induced analgesia upon central administration, confirming its MOR antagonist properties [5]. Crucially, CTOP’s design incorporated structural features conferring metabolic stability, including D-amino acids (D-Phe¹, D-Trp⁴), the cyclic disulfide bridge (Cys²-Pen⁷), and C-terminal amidation, distinguishing it from endogenous peptides [9].

The pivotal 1996 study by Chieng et al. revealed an unexpected dimension: CTOP (but not the closely related analog CTAP) produced a non-opioid-mediated increase in potassium (K⁺) conductance in rat locus coeruleus neurons. This effect occurred at concentrations above 100 nM (EC₅₀ = 560 nM) and was insensitive to naloxone, demonstrating dissociation from classical opioid pathways [1] [9]. This discovery positioned CTOP as the first MOR antagonist documented with significant off-target neurophysiological actions.

Table 1: Key Pharmacological Distinctions Between CTOP and CTAP

ParameterCTOPCTAP
MOR Affinity (Kᵢ)0.96 nMSimilar high MOR affinity
δOR Affinity (Kᵢ)>10,000 nM>10,000 nM
Non-Opioid K⁺ CurrentPotent agonist (EC₅₀ ~560 nM)Minimal effect even at 10 µM
MOR AntagonismPartial at low concentrations (~100 nM)Potent (KD = 4 nM)
Somatostatin Receptor InteractionPutative (cross-desensitization studies)No significant activity observed
Primary Research UtilityDual opioid/non-opioid actionsSelective MOR antagonism

Theoretical Significance in Opioid and Non-Opioid Receptor Research

CTOP-NH₂’s dual pharmacology challenges the classical "one ligand-one receptor" paradigm and offers profound insights into receptor crosstalk and functional selectivity:

  • Mechanism of Non-Opioid Effects: The K⁺ current elicited by CTOP exhibits distinct pharmacological properties. It undergoes slow desensitization (t₁/₂ ~247 sec) and shows no cross-desensitization with Met-enkephalin (MOR agonist) or nociceptin. Crucially, while somatostatin responses remain intact after CTOP desensitization, CTOP cannot elicit additional current after somatostatin receptor desensitization. Furthermore, the somatostatin receptor antagonist cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) blocked both somatostatin- and CTOP-induced currents with similar potency (KD ~8-10 µM) [1] [9]. This evidence strongly implicates a receptor closely related to, but distinct from, somatostatin type 2 receptors (SSTR2) or potentially a novel receptor subtype within this family as the mediator of CTOP’s non-opioid effects.

  • Functional Selectivity (Biased Signaling) at MOR: CTOP operates as a context-dependent modulator. At low concentrations (~100 nM), it functions primarily as a MOR antagonist, inhibiting Met-enkephalin effects. Higher concentrations (≥500 nM) engage the non-opioid pathway, activating K⁺ conductance [9]. This concentration-dependent switch highlights inherent ligand bias – the ability to engage different signaling pathways based on concentration and receptor milieu. This phenomenon parallels the biased agonism observed with newer opioid ligands like oliceridine, where G-protein coupling is favored over β-arrestin recruitment to reduce side effects [3]. CTOP thus serves as an early, naturally occurring example of functional selectivity, albeit involving distinct receptors.

  • Comparative Allosteric Modulation: The dual activity of CTOP mirrors the complex pharmacology observed with allosteric modulators of other GPCR families, such as muscarinic acetylcholine receptors (mAChRs). Allosteric ligands for mAChRs can exhibit subtype selectivity, probe biased signaling, or act as "bitopic" ligands bridging orthosteric and allosteric sites [4]. CTOP’s structure, particularly its cyclic core and specific D-amino acids, may allow it to interact with both the MOR orthosteric site and an adjacent allosteric site on a putative SSTR-like receptor or heteromer, leading to its unique functional profile.

Table 2: Functional Selectivity Parameters of CTOP in Locus Coeruleus Neurons

Signaling PathwayCTOP ActivityConcentration DependenceSensitivity
MOR Antagonism (Gi/o)Partial to full blockLow (≥100 nM)Naloxone-sensitive
Non-Opioid K⁺ CurrentFull agonistHigh (≥500 nM, EC₅₀ 560 nM)Naloxone-insensitive; Blocked by SSTR2 antagonists
Cross-Talk with SSTRUnidirectional desensitizationHigh concentrationsImplicates distinct but related receptor
Cross-Talk with MOR/DOR HeteromersPotential modulator (indirect evidence)UnknownResearch gap (See 1.3)

Research Objectives and Knowledge Gaps in Receptor Interaction Studies

Despite decades of study, CTOP-NH₂ continues to illuminate critical unresolved questions in receptor pharmacology:

  • Molecular Identity of the Non-Opioid Target: The precise receptor mediating CTOP’s K⁺ conductance remains elusive. While pharmacological evidence points strongly towards SSTR2 or an SSTR2-like receptor [1] [9], definitive molecular identification via receptor knockout models, selective antisense oligonucleotides, or advanced binding studies using labeled CTOP analogues is lacking. Resolving this identity is paramount for understanding the physiological role of this pathway and its potential exploitation for neuromodulation.

  • Role in Mu-Delta (MOR-DOR) Heteromer Signaling: Mu-Delta opioid receptor heteromers exhibit distinct pharmacology, trafficking, and signaling compared to homomers [8]. Stabilizing these heteromers at the cell surface using specific ligand cocktails (e.g., methadone + naltriben) induces a rightward shift in MOR agonist dose-response curves for analgesia, suggesting an anti-analgesic role for the heteromer [8]. Given CTOP’s complex pharmacology and its potential to interact with opioid and non-opioid targets, its effect on MOR-DOR heteromer function and surface expression represents a significant knowledge gap. Does CTOP modulate heteromer stability or bias signaling within the heteromer complex?

  • Impact on Downstream Signaling Cascades: The physiological consequences of CTOP-induced K⁺ conductance beyond locus coeruleus neurons are poorly understood. This hyperpolarizing current could modulate neurotransmitter release (e.g., norepinephrine), neuronal excitability, and network activity in diverse brain regions expressing the target receptor. Furthermore, potential interactions between the MOR-antagonism and the non-opioid K⁺ activation pathways need systematic investigation. Does chronic CTOP exposure alter receptor expression or coupling efficiency in either pathway? Advanced techniques like BRET/FRET for probing G-protein/β-arrestin engagement and neuronal calcium imaging could delineate these integrated signaling outcomes [3].

  • Template for Novel Therapeutics: CTOP’s structure-activity relationship (SAR), particularly comparing it to the inactive analog CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂), highlights the critical role of Orn⁵ versus Arg⁵ in conferring non-opioid agonist activity [1] [9]. This SAR provides a blueprint for designing chemically refined probes. Objectives include developing radiolabeled or fluorescent CTOP derivatives for target identification, creating analogs with further enhanced selectivity for the non-opioid target over MOR, and potentially engineering biased ligands that exclusively activate therapeutically relevant pathways (e.g., neuronal inhibition without MOR blockade).

Properties

Product Name

Ctop-NH2

IUPAC Name

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C50H67N11O11S2

Molecular Weight

1062.3 g/mol

InChI

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1

InChI Key

PZWWYAHWHHNCHO-FGHAYEPSSA-N

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.